molecular formula C26H30N4O2 B3567219 N,N'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(2,2-dimethylpropanamide)

N,N'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(2,2-dimethylpropanamide)

Cat. No.: B3567219
M. Wt: 430.5 g/mol
InChI Key: IVZQMPYXEFRNFA-UHFFFAOYSA-N
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Description

N,N'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug discovery, materials science, and catalysis. The compound is commonly referred to as PDP and has a molecular formula of C26H34N4O2.

Mechanism of Action

The mechanism of action of PDP involves the inhibition of the target enzyme by binding to its active site. The binding of PDP to the enzyme prevents the substrate from binding, leading to the inhibition of the enzyme's activity. This mechanism of action is similar to that of other enzyme inhibitors and is the basis for its potential therapeutic applications.
Biochemical and Physiological Effects
PDP has been shown to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to exhibit antidepressant-like effects in animal models of depression. Additionally, PDP has been shown to exhibit anti-inflammatory and antioxidant activities, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of PDP in lab experiments is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying enzyme function and inhibition. However, one limitation is that PDP is a relatively new compound, and its synthesis is complex and time-consuming. Therefore, its availability may be limited, making it challenging to conduct large-scale experiments.

Future Directions

There are several future directions for research on PDP. One potential direction is to explore its potential applications in the treatment of other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential applications in materials science and catalysis. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis for large-scale production.
Conclusion
In conclusion, PDP is a promising compound with potential applications in various fields such as drug discovery, materials science, and catalysis. Its potent inhibitory activity against various enzymes makes it a valuable tool for studying enzyme function and inhibition. Further research is needed to fully explore its potential applications and to optimize its synthesis for large-scale production.

Scientific Research Applications

PDP has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, PDP has the potential to be developed as a therapeutic agent for these diseases.

Properties

IUPAC Name

N-[4-[2-[4-(2,2-dimethylpropanoylamino)phenyl]pyrimidin-4-yl]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-25(2,3)23(31)28-19-11-7-17(8-12-19)21-15-16-27-22(30-21)18-9-13-20(14-10-18)29-24(32)26(4,5)6/h7-16H,1-6H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZQMPYXEFRNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(2,2-dimethylpropanamide)
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N,N'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(2,2-dimethylpropanamide)
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N,N'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(2,2-dimethylpropanamide)
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N,N'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(2,2-dimethylpropanamide)

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